molecular formula C10H16BN3O2 B113471 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 402960-38-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B113471
CAS No.: 402960-38-7
M. Wt: 221.07 g/mol
InChI Key: BPQVMIDUTRJYSC-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H16BN3O2 and its molecular weight is 221.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C13H17BN2O2, with a molecular weight of 244.10 g/mol. The presence of the boron atom is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. Specifically:

  • GSK-3β Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have therapeutic potential in treating neurodegenerative diseases and mood disorders .
  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For instance, it was evaluated in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using concentrations ranging from 0.1 to 100 µM. Notably, it maintained cell viability at lower concentrations while effectively reducing viability at higher doses .

Efficacy in Biological Assays

A series of assays were conducted to evaluate the efficacy of the compound:

Assay Type Concentration Range (µM) Observed Activity
GSK-3β Inhibition0.1 - 100IC50 values ranged from 10 to 1314 nM
Cytotoxicity0.1 - 100Reduced viability at high concentrations
Anti-inflammatory1Decreased NO and IL-6 levels significantly

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of oxidative stress and neuroinflammation. Results indicated that it significantly reduced markers of inflammation and oxidative damage in neuronal cells .
  • Cancer Therapeutics : Another research effort focused on its anticancer properties against various cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Metabolic Stability : The metabolic stability of the compound was assessed in human liver microsomes, revealing promising profiles that suggest it could be suitable for further development as a drug candidate .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVMIDUTRJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590355
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402960-38-7
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyrimidine-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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